REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].Br[C:12]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[C:14]([O:20][CH3:21])[CH:13]=1.C([Li])CCC.O1C2C=CC(C(C3C=C(OC)C=C(OC)C=3)O)=CC=2OCC1>>[CH3:19][O:18][C:16]1[CH:17]=[C:12]([CH:5]([C:4]2[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=2[O:2][CH3:1])[OH:6])[CH:13]=[C:14]([O:20][CH3:21])[CH:15]=1
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Name
|
|
Quantity
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0.81 g
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Type
|
reactant
|
Smiles
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COC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
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1.42 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=CC(=C1)OC)OC
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Name
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|
Quantity
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2.62 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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(2,3-dihydrobenzo[1,4]dioxin-6-yl)-(3,5-dimethoxyphenyl)methanol
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O1CCOC2=C1C=CC(=C2)C(O)C2=CC(=CC(=C2)OC)OC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude material was purified via flash column chromatography (10% EtOAc in hexane gradient to 40% EtOAc in hexane in about 40 min.)
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Duration
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40 min
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)C(O)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |